molecular formula C12H24O B146902 4-Dodecanone CAS No. 6137-26-4

4-Dodecanone

Cat. No.: B146902
CAS No.: 6137-26-4
M. Wt: 184.32 g/mol
InChI Key: AVQSOIZWTINZLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

4-Dodecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction of this compound can yield secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products Formed

    Oxidation: Dodecanoic acid

    Reduction: 4-Dodecanol

    Substitution: Various substituted ketones depending on the nucleophile used

Scientific Research Applications

4-Dodecanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Dodecanone exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . The exact molecular pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

4-Dodecanone can be compared with other similar ketones, such as:

    2-Dodecanone: Similar in structure but with the carbonyl group at the second position.

    3-Dodecanone: Similar in structure but with the carbonyl group at the third position.

    Dodecanoic acid: The fully oxidized form of this compound.

The uniqueness of this compound lies in its specific position of the carbonyl group, which influences its reactivity and applications .

Properties

IUPAC Name

dodecan-4-one
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InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQSOIZWTINZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40210287
Record name Dodecan-4-one
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Molecular Weight

184.32 g/mol
Source PubChem
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4-Dodecanone
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CAS No.

6137-26-4
Record name 4-Dodecanone
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Record name 4-Dodecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-Dodecanone be used as a starting material in organic synthesis?

A1: this compound, with its ketone functional group, presents a versatile starting point for various organic reactions.

  • Formation of Heterocycles: Similar to the synthesis of aza-tricyclic compounds from a tricyclic ketone described in one of the papers [], this compound could react with nitrogen-containing nucleophiles like hydroxylamine to form oximes. These oximes could further undergo rearrangements, potentially leading to nitrogen-containing heterocycles.
  • Stereoselective Reactions: Drawing parallels from the horse liver alcohol dehydrogenase (HLADH) mediated reduction of a pentacyclic ketone to produce a chiral alcohol [], this compound could potentially undergo enantioselective reduction using chiral catalysts or enzymes, leading to chiral secondary alcohols. This is valuable for synthesizing chiral building blocks used in pharmaceuticals and other bioactive compounds.

Q2: Are there any insights from the provided papers regarding the potential reactivity of this compound in cyclization reactions?

A2: While the papers don't directly involve this compound in cyclization reactions, we can find clues from their focus on ring formation. For example, one paper discusses the diazomethane ring expansion of tricyclic ketones []. Although this compound is a linear molecule, it could potentially undergo cyclization under specific reaction conditions, especially in the presence of catalysts or reagents that promote ring formation. This could lead to the synthesis of novel cyclic compounds.

Q3: How do the analytical techniques discussed in the research papers apply to characterizing a compound like this compound?

A3: The provided research emphasizes X-ray crystallography for determining the structures of complex cyclic compounds []. While this technique might not be the primary choice for a relatively simple molecule like this compound, it highlights the importance of structural characterization in organic chemistry.

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